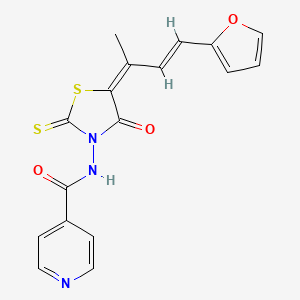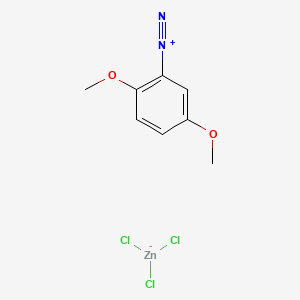![molecular formula C13H24Cl3O5P B14460040 [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate CAS No. 69352-41-6](/img/structure/B14460040.png)
[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate is a complex organophosphorus compound It is characterized by the presence of a phosphanyl group bonded to a heptanoate chain, with additional functional groups including diethoxy and trichloro-hydroxyethylidene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate typically involves multi-step organic reactions. The process begins with the preparation of the phosphanyl intermediate, which is then reacted with heptanoic acid derivatives under controlled conditions. Common reagents used in these reactions include phosphorus trichloride, ethanol, and trichloroacetaldehyde. The reaction conditions often require anhydrous environments and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The process includes purification steps such as distillation and recrystallization to obtain the pure compound. Advanced techniques like high-performance liquid chromatography (HPLC) may also be employed to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The diethoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under controlled temperatures.
Major Products
The major products formed from these reactions include phosphine oxides, partially chlorinated derivatives, and substituted phosphanyl compounds. These products can be further analyzed and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other organophosphorus compounds and can be used in catalysis and polymerization reactions.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to modulate biochemical pathways could lead to the development of new drugs for treating various diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and flame retardants.
Wirkmechanismus
The mechanism of action of [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate include:
- [Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] octanoate
- [Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] hexanoate
- [Diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] pentanoate
Uniqueness
What sets this compound apart from similar compounds is its specific heptanoate chain length, which can influence its reactivity and interaction with other molecules. This unique structure may result in distinct chemical and biological properties, making it a compound of particular interest for further research and application.
Eigenschaften
CAS-Nummer |
69352-41-6 |
|---|---|
Molekularformel |
C13H24Cl3O5P |
Molekulargewicht |
397.7 g/mol |
IUPAC-Name |
[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate |
InChI |
InChI=1S/C13H24Cl3O5P/c1-4-7-8-9-10-11(17)21-22(19-5-2,20-6-3)12(18)13(14,15)16/h18H,4-10H2,1-3H3 |
InChI-Schlüssel |
VYCFDUGAFKPHIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)OP(=C(C(Cl)(Cl)Cl)O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





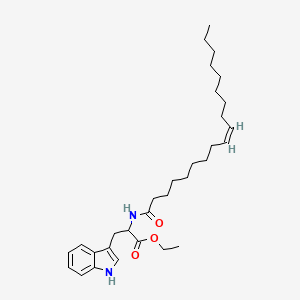
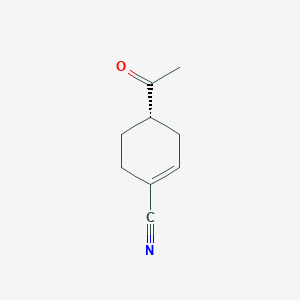
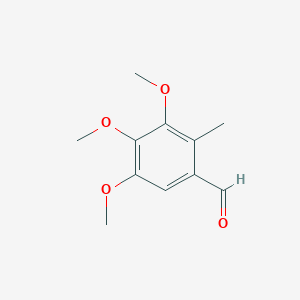

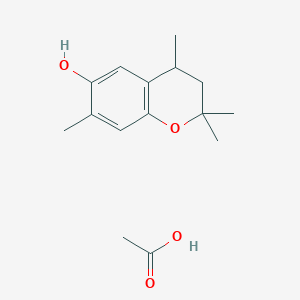

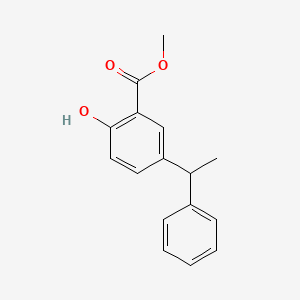
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)
